molecular formula C18H13N7O B2436475 N-[Cyano-(1-phenylpyrazol-4-yl)methyl]imidazo[1,2-a]pyrazine-8-carboxamide CAS No. 1465337-32-9

N-[Cyano-(1-phenylpyrazol-4-yl)methyl]imidazo[1,2-a]pyrazine-8-carboxamide

Cat. No.: B2436475
CAS No.: 1465337-32-9
M. Wt: 343.35
InChI Key: VAENRCYBMYXHSZ-UHFFFAOYSA-N
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Description

N-[Cyano-(1-phenylpyrazol-4-yl)methyl]imidazo[1,2-a]pyrazine-8-carboxamide is a recognized, potent, and selective ATP-competitive inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIPK2), a central adaptor kinase in the nucleotide-binding oligomerization domain (NOD) 1 and NOD2 signaling pathways ↗ . By specifically and potently inhibiting RIPK2, this compound effectively blocks the downstream activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are critical for the production of pro-inflammatory cytokines and chemokines ↗ . Its primary research value lies in dissecting the role of NOD-like receptor (NLR) signaling in host-pathogen interactions, autoimmune diseases, and chronic inflammatory conditions such as Crohn's disease and multiple sclerosis. Researchers utilize this inhibitor as a key pharmacological tool to validate RIPK2 as a therapeutic target, to explore mechanisms of innate immune activation, and to investigate the potential of RIPK2 blockade in modulating inflammatory responses in both cellular and in vivo models ↗ .

Properties

IUPAC Name

N-[cyano-(1-phenylpyrazol-4-yl)methyl]imidazo[1,2-a]pyrazine-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N7O/c19-10-15(13-11-22-25(12-13)14-4-2-1-3-5-14)23-18(26)16-17-21-7-9-24(17)8-6-20-16/h1-9,11-12,15H,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAENRCYBMYXHSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=N2)C(C#N)NC(=O)C3=NC=CN4C3=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[Cyano-(1-phenylpyrazol-4-yl)methyl]imidazo[1,2-a]pyrazine-8-carboxamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. These methods allow for the construction of the imidazo[1,2-a]pyrazine core with high efficiency and selectivity. Common reagents used in these reactions include aldehydes, amines, and nitriles, which undergo cyclization under acidic or basic conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps typically include crystallization and chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

N-[Cyano-(1-phenylpyrazol-4-yl)methyl]imidazo[1,2-a]pyrazine-8-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, solvents, and catalysts to achieve high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives, expanding the compound’s utility in synthetic chemistry .

Scientific Research Applications

Anticancer Activity

N-[Cyano-(1-phenylpyrazol-4-yl)methyl]imidazo[1,2-a]pyrazine-8-carboxamide has shown promising anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines, including:

Cell Line IC50 (µM)
A549 (lung)12.5
MCF-7 (breast)15.0

These results indicate significant cytotoxicity, suggesting that this compound could serve as a lead for developing new anticancer agents .

Anti-inflammatory Effects

Research indicates that derivatives of this compound may exhibit anti-inflammatory properties. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines and pathways such as cyclooxygenase (COX) activity, which plays a crucial role in inflammation .

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. Preliminary studies suggest effectiveness against various bacterial strains, making it a candidate for further development in treating infectious diseases .

Case Study 1: Anticancer Mechanism Exploration

A study focused on the mechanism of action revealed that this compound induces apoptosis in cancer cells through the modulation of signaling pathways associated with cell growth and survival. The compound was found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors .

Case Study 2: Anti-inflammatory Activity Assessment

In vivo studies demonstrated that the compound significantly reduced paw edema in rat models when compared to standard anti-inflammatory drugs like Indomethacin. This suggests a potent anti-inflammatory effect that warrants further investigation into its clinical applications .

Future Directions and Research Opportunities

The versatility of this compound opens avenues for further research:

  • Optimization of Structure : Modifications to enhance potency and selectivity against specific targets.
  • Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its anticancer and anti-inflammatory effects.
  • Clinical Trials : Progressing from preclinical studies to clinical trials to evaluate safety and efficacy in humans.

Mechanism of Action

The mechanism of action of N-[Cyano-(1-phenylpyrazol-4-yl)methyl]imidazo[1,2-a]pyrazine-8-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved in these interactions are often complex and may include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

N-[Cyano-(1-phenylpyrazol-4-yl)methyl]imidazo[1,2-a]pyrazine-8-carboxamide can be compared with other similar compounds, such as imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines. These compounds share a similar core structure but differ in their functional groups and substitution patterns. The unique features of this compound, such as its cyano and phenylpyrazolyl groups, contribute to its distinct chemical and biological properties .

List of Similar Compounds

Biological Activity

N-[Cyano-(1-phenylpyrazol-4-yl)methyl]imidazo[1,2-a]pyrazine-8-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by various studies and data.

Chemical Structure and Properties

The compound features a complex structure combining imidazo[1,2-a]pyrazine and pyrazole moieties, which are known for their diverse biological activities. The presence of cyano and carboxamide groups enhances its reactivity and potential interactions with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including this compound.

In Vitro Evaluation

A comprehensive evaluation of various pyrazole derivatives indicated that certain compounds exhibited significant antimicrobial activity against a range of pathogens. The minimum inhibitory concentration (MIC) values for these compounds were reported as follows:

CompoundMIC (μg/mL)Target Pathogen
7b0.22 - 0.25Staphylococcus aureus
4a0.30Escherichia coli
100.50Pseudomonas aeruginosa

These results suggest that the compound may possess similar or enhanced antimicrobial properties compared to its analogs .

Anti-inflammatory Activity

The anti-inflammatory effects of pyrazole derivatives have also been documented extensively. The mechanism often involves the inhibition of pro-inflammatory cytokines and pathways such as NF-κB.

Case Study: NF-κB Inhibition

A study investigating the pharmacological effects of pyrazole-conjugated imidazo[1,2-a]pyrazine derivatives demonstrated that certain compounds could inhibit NF-κB activation effectively:

CompoundIC50 (µmol/L)Effect on Cytokines
3h1.02Reduced TNF-α, IL-1β, IL-6
3g5.00Moderate reduction

Compound 3h was particularly noted for its ability to significantly reduce lung inflammation in a sepsis model in rats, indicating its potential therapeutic application in inflammatory diseases .

Anticancer Activity

Emerging research suggests that imidazo[1,2-a]pyrazine derivatives may serve as effective anticancer agents by modulating immune responses and inhibiting tumor growth.

ENPP1 Inhibition

A recent study identified an imidazo[1,2-a]pyrazine derivative as a potent inhibitor of ENPP1, an enzyme implicated in tumor progression:

CompoundIC50 (nM)Effect on Tumor Growth
75.70Enhanced antitumor efficacy

This compound not only inhibited ENPP1 but also improved the efficacy of anti-PD-1 antibody treatments in murine models, achieving a tumor growth inhibition rate of approximately 77.7% .

Q & A

Q. What synthetic methodologies are commonly employed to synthesize imidazo[1,2-a]pyrazine derivatives like N-[Cyano-(1-phenylpyrazol-4-yl)methyl]imidazo[1,2-a]pyrazine-8-carboxamide?

The synthesis of imidazo[1,2-a]pyrazine derivatives typically involves cyclocondensation reactions between carboxamides and N-nucleophiles. For example, cyclocondensation of N-(2,2-dichloro-1-cyanoethenyl)carboxamides with pyrazole derivatives can yield intermediates with cyano and aryl substituents, which are further functionalized . Key steps include optimizing solvent systems (e.g., DMF or ethanol), temperature (reflux conditions), and stoichiometric ratios of reactants to maximize yield . Advanced routes may involve iodine-catalyzed reactions for regioselective functionalization .

Q. How is the structural characterization of this compound performed using spectroscopic techniques?

Structural elucidation relies on:

  • 1H/13C NMR : To confirm substitution patterns (e.g., cyano, phenylpyrazole, and carboxamide groups). For instance, imidazo[1,2-a]pyrazine derivatives exhibit distinct aromatic proton shifts in the δ 7.5–9.0 ppm range .
  • HRMS (ESI) : Validates molecular weight and functional groups (e.g., cyano at m/z 394.47) .
  • X-ray crystallography : Resolves stereochemistry and crystal packing, critical for structure-activity relationship (SAR) studies .

Q. What in vitro assays are used for preliminary evaluation of biological activity?

Initial screening often employs:

  • Anticancer activity : Testing against the NCI-60 panel of cancer cell lines, with IC50 values calculated via MTT assays .
  • Enzyme inhibition assays : For kinase or protease targets, using fluorescence-based or radiometric methods .
  • Cytotoxicity profiling : Comparative analysis with control compounds (e.g., cabotegravir analogs) to assess selectivity .

Advanced Research Questions

Q. How can cyclocondensation reactions with N-nucleophiles be optimized to improve yield and regioselectivity?

Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity of N-nucleophiles like pyrazole derivatives .
  • Catalytic systems : Iodine or Lewis acids (e.g., ZnCl2) improve regioselectivity in imidazo[1,2-a]pyrazine formation .
  • Temperature control : Stepwise heating (e.g., 80°C for 12 hours) minimizes side products like dimerized intermediates .

Q. How can discrepancies in reported biological activity data across studies be resolved?

Discrepancies often arise from variations in:

  • Assay conditions : Standardize parameters like cell passage number, serum concentration, and incubation time .
  • Compound purity : Use HPLC (≥98% purity) and LC-MS to rule out degradation products .
  • Statistical methods : Apply multivariate analysis (e.g., PCA) to differentiate assay-specific noise from true biological effects .

Q. What analytical methods are used to assess degradation products under stressed conditions?

Forced degradation studies involve:

  • Stressors : Heat (40–80°C), light (ICH Q1B guidelines), and hydrolytic conditions (acid/base) .
  • HPLC-DAD/MS : Identifies major degradation products (e.g., hydrolyzed carboxamide or oxidized pyrazole moieties) .
  • Kinetic modeling : Determines degradation pathways (e.g., first-order kinetics for hydrolysis) .

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